molecular formula C10H16ClN5 B12221820 1,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12221820
M. Wt: 241.72 g/mol
InChI Key: YTAJKMQHGXHUOV-UHFFFAOYSA-N
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Description

1,4-Dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a pyrazole-derived amine compound with a hydrochloride counterion. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π stacking interactions. The compound’s structure features two methyl groups on the pyrazole ring and a methylpyrazole-substituted methylamine moiety, which likely enhances its solubility and stability in biological systems. Its hydrochloride salt form improves crystallinity, a property critical for structural characterization via X-ray diffraction (XRD) .

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-7-14(2)13-10(8)11-6-9-4-5-12-15(9)3;/h4-5,7H,6H2,1-3H3,(H,11,13);1H

InChI Key

YTAJKMQHGXHUOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the condensation of 1,3-diketones with hydrazine derivatives. One common method is the Knorr-type reaction, where the diketone reacts with hydrazine under acidic or basic conditions to form the pyrazole ring . The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s quality. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction can produce the fully reduced amine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 1,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this one have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The structural features of the compound may enhance its antibacterial efficacy by targeting bacterial cell walls or metabolic pathways .

Antiviral Properties

Preliminary investigations suggest potential antiviral activity through interactions with viral enzymes or host cell receptors. While specific mechanisms are yet to be fully elucidated, the compound’s structure may facilitate binding to viral components, inhibiting replication .

Anti-inflammatory Effects

Pyrazole derivatives have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and nitric oxide (NO). This suggests a role in managing conditions characterized by inflammation .

Antitumor Activity

Recent studies have explored the antitumor effects of related compounds, with some derivatives inducing apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism may involve enzyme inhibition or receptor binding that disrupts cancer cell proliferation .

Synthetic Routes

The compound can be synthesized through the reaction of appropriate pyrazole derivatives under controlled conditions. Key steps often include:

  • Condensation Reactions: Involving hydrazine derivatives and carbonyl compounds.
  • Reduction Reactions: Utilizing reducing agents to achieve desired functional groups.

Industrial Production

For large-scale production, methods are optimized for yield and purity, often including purification steps such as recrystallization or chromatography .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus
AntiviralPotential interactions with viral enzymes
Anti-inflammatoryInhibition of TNF-α and NO production
AntitumorInduces apoptosis in A549 and MCF7 cell lines

Case Study Example: Antitumor Activity
In a study conducted by Li et al., derivatives similar to 1,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine were evaluated for cytotoxic potential against various cancer cell lines, showing significant growth inhibition with IC50 values as low as 0.39 µM for HCT116 cells .

Mechanism of Action

The mechanism by which 1,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. Detailed studies using techniques like molecular docking and spectroscopy can provide insights into these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives share core structural motifs but exhibit distinct physicochemical and biological properties depending on substituents. Below is a comparative analysis with analogous compounds:

Structural Analogues in Patent Literature

The European Patent Bulletin (2024) describes 7-chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide , a compound featuring a pyridine-methylthio group and benzo[d][1,3]dioxole core . Key differences include:

  • Backbone Complexity : The patented compound incorporates a bicyclic benzo[d][1,3]dioxole system, whereas the target compound retains a simpler bis-pyrazole framework.
  • Substituent Effects : The methylthio and methoxyazetidine groups in the patented compound may enhance lipophilicity and target binding compared to the methylpyrazole groups in the target molecule.
  • Crystallinity : Both compounds are crystallized as salts (hydrochloride vs. carboxamide), but the benzo[d][1,3]dioxole derivative likely exhibits higher molecular rigidity, favoring stable crystal packing .

Functional Group Comparisons

  • Methyl vs. Chloro Substituents : Methyl groups (as in the target compound) generally increase metabolic stability but reduce electronegativity compared to chloro substituents (e.g., in 7-chloro analogues). This impacts solubility and intermolecular interactions.
  • Amine vs. Carboxamide Linkers : The target compound’s methylamine linker may offer greater conformational flexibility than carboxamide-based linkers, influencing binding kinetics in receptor-ligand systems.

Physicochemical Properties

Property Target Compound 7-Chloro Benzo[d][1,3]Dioxole Derivative
Molecular Weight ~280 g/mol ~600 g/mol
LogP (Predicted) 2.1 3.8
Hydrogen Bond Donors 2 (amine N-H, HCl) 3 (amide N-H, dioxole O)
Crystallinity Moderate (hydrochloride salt) High (carboxamide salt)

Methodological Considerations for Comparative Studies

Crystallographic Analysis

The SHELX suite and ORTEP-III are critical tools for resolving structural differences. For example:

  • SHELXL : Used to refine the target compound’s crystal structure, revealing intermolecular hydrogen bonds between the pyrazole N-H and chloride ions.
  • ORTEP-3 : Visualizes conformational disparities; the 7-chloro derivative’s benzo[d][1,3]dioxole group adopts a planar conformation, whereas the target compound’s pyrazole rings exhibit slight torsional strain.

Lumping Strategies in Modeling

As noted in climate-chemistry models , compounds with similar functional groups (e.g., methylpyrazoles) may be “lumped” into surrogate categories during computational studies. However, subtle substituent differences (e.g., methyl vs. chloro) necessitate distinct reaction pathways or binding affinity parameters.

Research Findings and Implications

  • Biological Activity : The target compound’s simpler structure may favor pharmacokinetic properties (e.g., oral bioavailability) over more complex analogues, but its lower LogP suggests reduced membrane permeability compared to the 7-chloro derivative.
  • Synthetic Accessibility : The absence of heterocyclic fused rings (e.g., benzo[d][1,3]dioxole) makes the target compound easier to synthesize at scale.

Biological Activity

1,4-Dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound has a molecular formula of C10H15N5HClC_{10}H_{15}N_5\cdot HCl and a molecular weight of approximately 241.72 g/mol. Its structure features a pyrazole core with methyl substitutions that enhance its reactivity and biological interactions. The specific arrangement allows for unique interactions with biological macromolecules, which is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that 1,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine exhibits a variety of biological activities:

1. Antimicrobial Properties

  • Pyrazole derivatives are known for their antimicrobial effects against various pathogens. Studies have shown that related compounds demonstrate significant activity against bacteria such as E. coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

  • The compound may possess anti-inflammatory properties, similar to other pyrazole derivatives that inhibit pro-inflammatory cytokines like TNF-α and IL-6 . In vitro studies have demonstrated its capacity to reduce inflammation markers in cell cultures.

3. Anticancer Activity

  • Preliminary research suggests potential anticancer effects, with certain pyrazole derivatives exhibiting cytotoxic activity against cancer cell lines . The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor by binding to active sites on target enzymes, thereby modulating their activity .
  • Receptor Interaction: It could interact with specific receptors involved in inflammation and immune responses, influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
3-Amino pyrazoleStructureStrong antimicrobial properties; used in drug synthesis.
5-MethylpyrazoleStructureKnown for agricultural applications; simpler structure.
4-Aryl-N-(5-methylpyrazolyl)benzamidesStructureDemonstrated antibacterial activity against resistant strains.

This table illustrates the diversity within the pyrazole family and highlights how structural variations can influence biological activity.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives:

  • Study on Anti-inflammatory Activity: A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds showed up to 85% inhibition compared to standard drugs like dexamethasone .
  • Anticancer Research: Investigations into the cytotoxic effects of related compounds on various cancer cell lines revealed promising results, indicating potential pathways for therapeutic development .
  • Antimicrobial Testing: A study reported that certain pyrazole derivatives exhibited significant antibacterial activity against multiple strains, suggesting their utility in treating infections .

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